2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring phenolic compounds known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Coumarin Core: The synthesis begins with the formation of the coumarin core, which can be achieved through the Pechmann condensation reaction involving phenols and β-keto esters.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving thiourea and α-halocarbonyl compounds.
Acetylation: Finally, the acetylation step is performed to introduce the acetamide group, resulting in the formation of the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, and acidic conditions.
Reduction: LiAlH₄, NaBH₄, and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarins or thiazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological research.
Medicine: Its anti-inflammatory and antifungal activities suggest potential therapeutic applications in treating infections and inflammatory conditions.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and prevents oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is unique due to its specific structural features and biological activities. Similar compounds include:
Coumarin Derivatives: Other coumarin derivatives with varying substituents and functional groups.
Thiazole Derivatives: Thiazole compounds with different substituents and biological activities.
In comparison, this compound stands out for its potent antimicrobial and antioxidant properties, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c15-12(17)6-13-16-10(7-20-13)9-5-8-3-1-2-4-11(8)19-14(9)18/h1-5,7H,6H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNXCXJNETXMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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